molecular formula C18H12F3NO B1304120 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 476472-22-7

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No. B1304120
CAS RN: 476472-22-7
M. Wt: 315.3 g/mol
InChI Key: OSEATGPRADZRND-UHFFFAOYSA-N
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Description

“2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C18H12F3NO . It is also known by its IUPAC name, 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a trifluoromethylphenyl group via an ethanone linker . The exact 3D conformer can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 315.3 g/mol . It has a computed XLogP3 value of 4.4, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

“2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” has potential applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. Its structural features, such as the quinoline moiety and the trifluoromethyl group, are commonly found in compounds with biological activity. Researchers can explore its use in creating novel drugs with improved pharmacokinetic properties .

Material Science: Advanced Material Development

In material science, this compound could be utilized in the development of advanced materials. Its rigid structure and potential for chemical modifications make it a candidate for creating new polymers or coatings that could have unique properties, such as enhanced durability or specific interaction with light .

Environmental Science: Pollutant Degradation Studies

The compound’s potential to interact with various environmental pollutants makes it an interesting subject for environmental science research. Studies could focus on its role in the degradation of harmful chemicals, contributing to cleaner and safer ecosystems .

Analytical Chemistry: Chromatographic Studies

Analytical chemists might investigate “2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone” as a standard or reagent in chromatographic methods. Its unique chemical signature could help in the separation and identification of complex mixtures .

Biochemistry: Enzyme Interaction Analysis

Biochemists could explore the interactions between this compound and various enzymes. Understanding how it affects enzyme activity could lead to insights into metabolic pathways or the development of enzyme inhibitors for research or therapeutic purposes .

Pharmacology: Drug Discovery and Development

In pharmacology, the compound could be investigated for its potential effects on biological systems. It might serve as a lead compound in drug discovery programs, aiming to find new treatments for diseases by targeting specific cellular receptors or pathways .

properties

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEATGPRADZRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382364
Record name 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

CAS RN

476472-22-7
Record name 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 476472-22-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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